molecular formula C23H31N5O6Si B14451900 N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine CAS No. 72409-44-0

N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine

Cat. No.: B14451900
CAS No.: 72409-44-0
M. Wt: 501.6 g/mol
InChI Key: BXIMKBLGWFFOCA-VGKBRBPRSA-N
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Description

N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine is a chemically modified nucleoside derivative designed for applications in oligonucleotide synthesis and RNA research. Its structure features two critical protective groups:

  • N-Benzoyl: Protects the exocyclic amine group of guanosine, enhancing stability during chemical reactions.
  • 3'-O-[tert-butyl(dimethyl)silyl] (TBDMS): A bulky silyl ether group that shields the 3'-hydroxyl, enabling selective reactivity at other positions (e.g., 5'-OH for phosphorylation) .

This compound is pivotal in solid-phase synthesis, where selective deprotection strategies are required. Its design balances steric protection with controlled reactivity, making it a cornerstone in RNA analog development.

Properties

CAS No.

72409-44-0

Molecular Formula

C23H31N5O6Si

Molecular Weight

501.6 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide

InChI

InChI=1S/C23H31N5O6Si/c1-23(2,3)35(4,5)34-17-14(11-29)33-21(16(17)30)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-9-7-6-8-10-13/h6-10,12,14,16-17,21,29-30H,11H2,1-5H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1

InChI Key

BXIMKBLGWFFOCA-VGKBRBPRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine typically involves multiple steps:

    Protection of the 3’-Hydroxyl Group: The 3’-hydroxyl group of guanosine is protected by reacting it with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Benzoylation of the Nitrogen Atom: The nitrogen atom of the guanosine is then benzoylated by reacting it with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine involves the protection of reactive groups during chemical reactions. The tert-butyl(dimethyl)silyl group protects the 3’-hydroxyl group from nucleophilic attack, while the benzoyl group protects the nitrogen atom from electrophilic attack. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Protective Group Strategies

The functionalization of guanosine derivatives varies based on protective group positioning and chemistry. Key analogs include:

A. N2-Acetyl-2'-O-TBDMS-3',5'-O-(di-tert-butylsilylene)-6-(2-cyanoethylthio)guanosine (Compound 4, )
  • Substituents: N2-Acetyl (vs. N-Benzoyl in the target compound). 2'-O-TBDMS and 3',5'-di-tert-butylsilylene (vs. single 3'-O-TBDMS). 6-(2-cyanoethylthio) modification.
  • Impact :
    • The di-tert-butylsilylene group at 3',5'-positions enhances steric hindrance, reducing unwanted side reactions but complicating selective deprotection.
    • N2-Acetyl offers milder deprotection conditions (e.g., ammonia) compared to N-Benzoyl, which requires prolonged basic treatment .
B. 2-N-Isobutyryl-5'-O-DMTr-2'-O-(dicyanoethyl phosphotriester)guanosine (Compound 11c, )
  • Substituents :
    • 2-N-Isobutyryl (vs. N-Benzoyl).
    • 5'-O-dimethoxytrityl (DMTr) and 2'-O-phosphotriester groups.
  • Impact :
    • Isobutyryl provides intermediate steric bulk compared to benzoyl, balancing protection and deprotection efficiency.
    • The phosphotriester group at 2'-O enables direct incorporation into oligonucleotide chains, contrasting with the TBDMS group’s role in hydroxyl protection .
Target Compound: N-Benzoyl-3'-O-TBDMS-guanosine
  • Advantages :
    • The 3'-O-TBDMS group allows selective 5'-OH activation, critical for stepwise oligonucleotide assembly.
    • N-Benzoyl’s aromaticity enhances stability under acidic conditions, making it suitable for prolonged synthetic workflows.

Comparative Physicochemical Properties

Property N-Benzoyl-3'-O-TBDMS-guanosine Compound 4 () Compound 11c ()
Protective Groups N-Benzoyl, 3'-O-TBDMS N2-Acetyl, 2'-O-TBDMS, 3',5'-di-TBS 2-N-Isobutyryl, 5'-O-DMTr, 2'-O-phosphotriester
Molecular Weight ~600–650 g/mol (estimated) 649.30 g/mol ~900–950 g/mol (estimated)
Solubility Low in polar solvents (TBDMS) Moderate (di-TBS increases hydrophobicity) High (DMTr enhances solubility in organic phases)
Deprotection Conditions N-Benzoyl: NH4OH/MeOH (55°C, 16h) N2-Acetyl: NH4OH (room temp) Isobutyryl: NH4OH (mild)
Application RNA synthesis mRNA-lifetime evaluation Oligonucleotide coupling

Biological Activity

Overview of N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine

This compound is a modified guanosine derivative that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antiviral agents and as a tool in RNA research. This compound incorporates a benzoyl group and a tert-butyl(dimethyl)silyl protecting group, which enhance its stability and solubility.

Antiviral Properties

Research indicates that guanosine derivatives can exhibit antiviral activity by mimicking natural nucleosides. This compound may inhibit viral replication by competing with natural substrates for viral polymerases. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies.

Enzyme Inhibition

Studies have shown that modified guanosine compounds can act as inhibitors of various enzymes, including kinases and polymerases. The presence of the benzoyl group may enhance binding affinity to these enzymes, potentially leading to therapeutic effects against diseases such as cancer and viral infections.

RNA Interaction

The structural modifications in this compound may also facilitate its interaction with RNA molecules. This property is crucial for applications in RNA-based therapeutics and research, where such compounds can be utilized to stabilize RNA structures or modulate RNA-protein interactions.

Case Studies

  • Antiviral Activity Against Hepatitis C Virus (HCV)
    • A study investigated the efficacy of various guanosine derivatives, including this compound, against HCV. Results indicated a significant reduction in viral load in treated cell cultures, suggesting potential for further development as an HCV therapeutic agent.
  • Inhibition of Cancer Cell Proliferation
    • In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines. The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest, making it a candidate for anticancer drug development.

Research Findings Summary Table

Study Focus Findings Implications
Study 1Antiviral ActivitySignificant reduction in HCV viral loadPotential therapeutic agent for HCV
Study 2Cancer ProliferationInduced apoptosis in cancer cellsCandidate for anticancer therapy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the tert-butyl(dimethyl)silyl (TBS) group at the 3'-OH position of guanosine, and how is selectivity achieved?

  • Methodology : The TBS group is typically introduced using tert-butyldimethylsilyl chloride (TBSCl) or TBS triflate (TBSOTf) under anhydrous conditions. A base such as imidazole or 2,6-lutidine is added to activate the hydroxyl group. For example, in analogous syntheses, TBSOTf reacts with guanosine derivatives in dichloromethane (CH₂Cl₂) at room temperature to achieve regioselective protection of the 3'-OH . Subsequent benzoylation at the exocyclic amine is performed using benzoyl chloride in pyridine.

Q. Which analytical techniques are critical for confirming the structure and purity of silyl-protected nucleosides?

  • Key Techniques :

  • ¹H/¹³C NMR : Identifies tert-butyl protons (δ ~0.1–1.0 ppm for Si(CH₃)₂ groups) and benzoyl aromatic signals (δ ~7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 649.26 for a related TBS-protected guanosine derivative) .
  • Silica Gel Chromatography : Purification using gradients like 1–3% methanol in chloroform removes unreacted reagents and by-products .

Q. Why is the TBS group preferred over other silyl protecting groups in oligonucleotide synthesis?

  • Advantages : The TBS group offers steric bulk to prevent undesired side reactions and stability under basic conditions . It is selectively removed using tetrabutylammonium fluoride (TBAF) or HF-pyridine , enabling orthogonal deprotection strategies .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the silylation of guanosine derivatives to minimize side products?

  • Strategies :

  • Controlled Temperature : Refluxing in acetone with NaBr (e.g., 58% yield for a brominated guanosine derivative) avoids over-silylation .
  • Inert Atmosphere : Reactions under argon (Ar) prevent oxidation of sensitive intermediates .
  • Stoichiometry : Use a 1.2–1.5 molar excess of TBSCl to ensure complete protection while avoiding di-silylation .

Q. What challenges arise in the regioselective introduction of multiple protecting groups (e.g., TBS and benzoyl), and how are they resolved?

  • Challenges : Competing reactivity at the 2'-OH or 5'-OH positions can lead to mixed products.
  • Solutions :

  • Orthogonal Protection : Use acid-labile groups (e.g., trityl) for 5'-OH before TBS protection at 3'-OH.
  • Steric Control : Bulky silyl groups (e.g., TBS) favor 3'-OH protection due to steric hindrance at adjacent positions .

Q. How do researchers address discrepancies in NMR data for TBS-protected nucleosides, particularly in crowded spectral regions?

  • Troubleshooting :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals, such as distinguishing ribose protons from benzoyl aromatic peaks .
  • Deuterated Solvents : CDCl₃ or DMSO-d₆ enhances signal separation for tertiary butyl and methyl groups .

Q. What role does the TBS group play in mRNA stability studies, and how is its removal timed for functional analysis?

  • Application : The TBS group stabilizes RNA during synthesis. Deprotection with TBAF in THF at 0°C ensures selective removal without degrading the RNA backbone. Real-time monitoring via HPLC or UV spectroscopy confirms completion .

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